17-epi-Dexamethasone-21-acetate is a synthetic derivative of dexamethasone, a potent glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the addition of an epimeric configuration at the 17-alpha position, which alters its pharmacological profile compared to dexamethasone. It is commonly utilized in various pharmaceutical formulations, including ointments and injections, due to its efficacy in treating a range of inflammatory conditions.
The compound is synthesized through chemical processes involving dexamethasone as a precursor. It is available from various chemical suppliers and is often used as a pharmaceutical standard for analytical purposes.
17-epi-Dexamethasone-21-acetate falls under the category of corticosteroids, specifically glucocorticoids. These compounds are known for their ability to modulate immune responses and reduce inflammation.
The synthesis of 17-epi-Dexamethasone-21-acetate can be achieved through several methods involving the modification of dexamethasone. Key techniques include:
The synthesis typically involves protecting groups to prevent undesired reactions at specific sites on the dexamethasone molecule. For example, the 21-hydroxyl group is often targeted for modification due to its reactivity and lack of direct involvement in anti-inflammatory activity .
The molecular formula for 17-epi-Dexamethasone-21-acetate is with a molecular weight of approximately 434.5 g/mol. The structure features a steroid nucleus with hydroxyl groups at positions 11, 17, and 21, along with an acetate group at position 21.
17-epi-Dexamethasone-21-acetate can undergo various chemical reactions typical of steroid compounds:
The reactivity at the hydroxyl and carbonyl sites allows for diverse modifications that can enhance solubility or alter pharmacokinetics .
The mechanism of action for 17-epi-Dexamethasone-21-acetate primarily involves binding to glucocorticoid receptors in target tissues. Upon binding, this complex translocates to the nucleus where it regulates gene expression related to inflammation and immune response.
Studies have shown that modifications at the 17-alpha position can enhance receptor selectivity and reduce side effects associated with traditional corticosteroids .
These properties influence its formulation in pharmaceutical products and affect its bioavailability .
17-epi-Dexamethasone-21-acetate has several scientific uses:
This compound's unique properties make it a valuable tool in both clinical and research settings, highlighting its importance in modern pharmacotherapy .
The defining feature of 17-epi-Dexamethasone-21-acetate is the inverted stereochemistry at carbon C17 of the steroid nucleus, distinguishing it from its parent compound, dexamethasone-21-acetate. In standard corticosteroids like dexamethasone-21-acetate, the C17 substituent adopts a β-orientation (typically denoted as down in the Haworth projection). In contrast, the 17-epi variant exhibits an α-configuration at this chiral center [1] [4]. This stereochemical inversion profoundly impacts the molecule's three-dimensional conformation, particularly the orientation of the dihydroxyacetone side chain (C20-C21-OAc). The C17 epimerization can arise during specific synthetic steps, such as:
Characterization of this epimer relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly (^{1}\text{H})-NMR and (^{13}\text{C})-NMR, is critical. The chemical shifts and coupling constants of protons near C17 (e.g., H16, H17 if present, H21) and the methyl groups (C18, C19) exhibit distinct differences between the epimers due to altered spatial relationships and shielding effects. X-ray crystallography provides definitive proof of the absolute configuration but requires suitable crystals [4] [5] [10].
17-epi-Dexamethasone-21-acetate represents a critical structural isomer of the widely used anti-inflammatory agent dexamethasone-21-acetate. Their primary difference lies solely in the configuration at C17. Other potential isomeric forms related to dexamethasone acetate include:
Table 1: Key Structural Differences Between Dexamethasone-21-acetate and Related Isomers/Impurities
Compound Name | CAS No./Identifier | Core Structural Difference vs. Dexamethasone-21-acetate | Primary Characterization Methods |
---|---|---|---|
Dexamethasone-21-acetate | 1177-87-3 | Reference Compound: 9α-Fluoro-16α-methyl-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate | NMR, MS, HPLC, MP, IR |
17-epi-Dexamethasone-21-acetate | CID 99567610 | Inverted configuration (α) at C17 | (^{1}\text{H})/(^{13}\text{C})-NMR (chemical shift differences near C17), X-ray |
Dexamethasone Enol Aldehyde (E/Z) | N/A | Side chain: -CH= C(OH)CHO instead of -CH2OCOCH3 / -CH2OH | HPLC-UV/MS (distinct Rt), NMR (aldehyde proton) |
21-Methyl Dexamethasone | VE009391 | C21: -CH3 instead of -CH2OCOCH3 / -CH2OH | HPLC (different polarity), MS (MW difference), NMR |
Dexamethasone | 50-02-2 | C21: -CH2OH instead of -CH2OCOCH3 | HPLC (different Rt), MS, NMR |
The differentiation of 17-epi-Dexamethasone-21-acetate from its parent and other isomers is paramount in pharmaceutical quality control. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) often shows distinct retention times due to altered hydrophobicity stemming from the conformational change. Chiral separation techniques may be required if epimer resolution is challenging on standard C18 columns. Mass spectrometry (MS) detects the same molecular ion ([M+H]+ or [M+Na]+) for dexamethasone-21-acetate and its 17-epimer, as they are stereoisomers, but tandem MS (MS/MS) may yield different fragment ion abundances due to altered fragmentation pathways influenced by the C17 stereochemistry. Infrared (IR) spectroscopy can show subtle differences in fingerprint region bands related to C-O stretching and bending modes affected by the changed spatial arrangement [4] [5] [9].
The targeted synthesis and isolation of 17-epi-Dexamethasone-21-acetate present significant challenges due to the ease of epimerization under common reaction conditions and the difficulty in separating the epimers. Advances focus on three key areas:
Table 2: Analytical Techniques for Differentiating and Quantifying Dexamethasone-21-acetate and 17-epi-Dexamethasone-21-acetate
Analytical Technique | Key Parameters/Features for Differentiation | Suitability for Quantification | Limitations |
---|---|---|---|
Reversed-Phase HPLC-UV | Different retention times (Rt) due to altered hydrophobicity from C17 config change. Requires method optimization. | Yes (Primary) | Co-elution possible; UV spectra identical |
Chiral HPLC | Separation based on stereoselective interaction with chiral stationary phase. | Yes (Definitive) | Method development complex; longer run times |
(^{1}\text{H})-NMR | Diagnostic chemical shift differences (δ) for H16, H21a, H21b, C18-CH3, C19-CH3 protons. Integration quantifies. | Yes (0.1-0.5% level) | Low sensitivity vs LC; requires pure sample |
LC-MS/MS (MRM) | Same precursor ion; potential differences in fragment ion ratios. High sensitivity. Specific MRM for epimer. | Yes (High sensitivity) | Method development needed; reference standard essential |
X-ray Crystallography | Definitive proof of absolute configuration (C17α vs C17β). | No (Qualitative) | Requires single crystal; not routine for QC |
The synthesis and characterization of 17-epi-Dexamethasone-21-acetate are driven primarily by the need for high-purity reference standards. Pharmacopoeial reference standards (EP, USP) for dexamethasone-21-acetate require rigorous testing for related substances, including stereoisomers like the 17-epimer [4] [5] [10]. These highly characterized materials are essential for:
Research into more efficient stereocontrolled syntheses and separation techniques continues, aiming to provide better access to this epimer for analytical and research purposes and to minimize its formation during the production of the therapeutic agent dexamethasone-21-acetate.
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4